Chemical structure and properties of 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole
Chemical structure and properties of 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole
An In-depth Technical Guide to 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole
Abstract
This technical guide provides a comprehensive overview of 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole, a substituted heterocyclic compound belonging to the pyrazole class. Pyrazoles are a cornerstone scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] This document delineates the molecular structure, proposes a detailed regioselective synthesis protocol, and outlines expected analytical characterization data for the title compound. Furthermore, it synthesizes structure-activity relationship (SAR) insights from related analogs to postulate potential biological activities and guide future research in drug discovery. The content herein is grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity and practical utility for professionals in the field.
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms, is a privileged structure in pharmaceutical development.[3] Its metabolic stability and versatile chemical nature allow for extensive structural modifications, leading to a wide spectrum of pharmacological activities.[4] This has resulted in blockbuster drugs such as the anti-inflammatory agent Celecoxib, the phosphodiesterase inhibitor Sildenafil, and numerous kinase inhibitors used in oncology like Ibrutinib and Ruxolitinib.[1][2][3] The continued exploration of novel pyrazole derivatives is therefore a highly active and promising area of research. This guide focuses on a specific, less-explored derivative, 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole, to provide a foundational understanding for its synthesis, characterization, and potential therapeutic applications.
Molecular Structure and Physicochemical Properties
Chemical Structure Analysis
The structure of 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole is defined by a central pyrazole ring with specific substitutions at positions 1, 3, and 5, which are critical for its chemical behavior and biological interactions.
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1-Position (N1): A phenyl group is attached to the first nitrogen atom. This large, aromatic substituent significantly influences the molecule's overall lipophilicity and potential for pi-stacking interactions with biological targets.
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3-Position (C3): An isobutyl group is present at this position. This alkyl chain adds to the lipophilic character and provides steric bulk that can influence receptor binding selectivity.
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5-Position (C5): A bromine atom occupies this position. Halogen atoms, particularly bromine, are known to modulate the electronic properties of the ring and can act as a key interaction point (halogen bonding) in ligand-receptor complexes. The presence of bromine is often associated with enhanced potency in various biologically active molecules.[5]
Caption: 2D Chemical Structure of 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole.
Physicochemical Data Summary
The following table summarizes the key calculated and expected physicochemical properties of the title compound. These values are crucial for predicting its behavior in biological systems and for planning experimental work such as purification and formulation.
| Property | Value | Source/Method |
| Molecular Formula | C₁₃H₁₅BrN₂ | Calculated |
| Molecular Weight | 279.18 g/mol | Calculated |
| IUPAC Name | 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole | IUPAC Nomenclature |
| Canonical SMILES | CC(C)CC1=CC(Br)=N(N=C1)C2=CC=CC=C2 | Structure-based |
| Predicted LogP | ~3.5 - 4.5 | Estimation based on analogs[6] |
| Predicted Physical Form | Liquid or low-melting solid | Estimation based on analogs[7] |
| H-Bond Acceptors | 2 (pyrazole nitrogens) | Calculated |
| H-Bond Donors | 0 | Calculated |
Synthesis and Purification
The synthesis of 1,3,5-trisubstituted pyrazoles is a well-established area of organic chemistry.[8] The most reliable and regioselective method involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a substituted hydrazine.[9] This approach provides unambiguous placement of the substituents on the final pyrazole ring.
Proposed Retrosynthetic Pathway
The logical disconnection for the target molecule involves breaking the two C-N bonds of the pyrazole ring, leading back to phenylhydrazine and a suitable 1,3-dicarbonyl precursor, specifically 6-methyl-1-bromoheptane-2,4-dione.
Caption: Retrosynthetic analysis for the target pyrazole.
Detailed Experimental Protocol: Synthesis
This protocol describes a two-step synthesis starting from isovaleric acid, followed by the key cyclization step.
Step 1: Synthesis of 6-methyl-1-bromoheptane-2,4-dione (Intermediate)
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Acid Chloride Formation: To a solution of isovaleric acid (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of DMF. Stir at room temperature for 2 hours until gas evolution ceases. The solvent is then removed under reduced pressure to yield isovaleryl chloride.
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Meldrum's Acid Acylation: Dissolve Meldrum's acid (1.1 eq) and pyridine (2.5 eq) in dry DCM and cool to 0 °C. Add the crude isovaleryl chloride dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.
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Hydrolysis and Decarboxylation: Add 6M HCl to the reaction mixture and reflux for 3 hours to hydrolyze the adduct and induce decarboxylation, yielding 5-methyl-2-hexanone.
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α-Bromination & Acylation: Treat the 5-methyl-2-hexanone with a brominating agent (e.g., NBS) followed by acylation with acetyl chloride under basic conditions to yield the target β-diketone. Rationale: This sequence builds the required carbon skeleton with the necessary functionalities for the subsequent cyclization.
Step 2: Synthesis of 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole
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Condensation Reaction: Dissolve the crude 6-methyl-1-bromoheptane-2,4-dione (1.0 eq) in absolute ethanol. Add phenylhydrazine (1.05 eq) and a catalytic amount of acetic acid (0.1 eq). Rationale: Ethanol is an excellent solvent for both reactants, and the acidic catalyst protonates a carbonyl oxygen, activating it for nucleophilic attack by the hydrazine.
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Cyclization: Reflux the reaction mixture for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase such as ethyl acetate:hexane (1:4).[10]
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Work-up: Once the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure.
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Extraction: Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl (to remove unreacted phenylhydrazine), saturated sodium bicarbonate solution (to remove acetic acid), and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.
Purification Protocol
The crude product is purified by flash column chromatography on silica gel.
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Column Packing: Pack a glass column with silica gel using a hexane slurry.
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Loading: Adsorb the crude oil onto a small amount of silica gel and load it onto the top of the packed column.
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Elution: Elute the column with a gradient of ethyl acetate in hexane (starting from 0% ethyl acetate and gradually increasing to 10%). Collect fractions based on TLC analysis.
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Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole as a purified oil or solid.
Synthesis and Purification Workflow
Caption: Relationship between structural features and potential biological activities.
Future Research Directions
Based on this analysis, a clear path for future investigation emerges:
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In Vitro Screening: The compound should be screened against a panel of clinically relevant bacteria and fungi to assess its antimicrobial potential. [11]2. Antiproliferative Assays: Evaluate the cytotoxicity of the compound against various human cancer cell lines, such as breast (MCF-7), colon (HCT116), and liver (HepG2). [12]3. Enzyme Inhibition Assays: Test for inhibitory activity against key inflammatory enzymes like COX-1 and COX-2.
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Further Analogs: Synthesize analogs by modifying the isobutyl and phenyl groups to build a more comprehensive SAR profile and optimize for potency and selectivity.
Safety and Handling
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General Precautions: As with any research chemical of unknown toxicity, 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole should be handled with care. Use of personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. All manipulations should be performed in a well-ventilated fume hood.
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Hazard Statements (Predicted): Based on similar brominated heterocyclic compounds, it may cause skin irritation, serious eye irritation, and may be harmful if swallowed. [7][13]* Storage: Store in a tightly sealed container in a cool, dry, and inert atmosphere (e.g., under argon or nitrogen) to prevent degradation. [7]
Conclusion
5-bromo-3-isobutyl-1-phenyl-1H-pyrazole represents a promising yet underexplored molecule within the pharmacologically significant pyrazole family. This guide has provided a comprehensive framework for its synthesis, purification, and characterization. By leveraging structure-activity relationship data from related compounds, strong justification exists for its investigation as a potential antimicrobial, anti-inflammatory, or anticancer agent. The protocols and predictive data contained herein offer a solid foundation for researchers to undertake the empirical validation of its therapeutic potential.
References
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Biological Studies of some New Substituted Phenyl pyrazol pyridin-2-amine derivatives. International Journal of ChemTech Research. [15]()
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(PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [4]()
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